molecular formula C16H12N2O4 B3824641 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate

2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate

Cat. No. B3824641
M. Wt: 296.28 g/mol
InChI Key: XJEOCQVWTMIWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate, also known as compound 1, is a synthetic compound that has attracted attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of isoindoline derivatives and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 is not fully understood, but it is believed to be related to its ability to interact with cellular components such as proteins and nucleic acids. Studies have shown that 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 can bind to DNA and inhibit its replication, which may contribute to its antitumor activity. Additionally, 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its antitumor and anti-inflammatory properties, 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 has been shown to have antioxidant activity by scavenging free radicals. It has also been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 in lab experiments is its synthetic nature, which allows for consistent production and purity. Additionally, 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 has been shown to have low toxicity in animal studies, which makes it a potentially safe 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate for therapeutic use. However, one limitation of using 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several possible future directions for research on 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1. One potential direction is to investigate its potential use in combination therapy for cancer treatment, as it has been shown to have synergistic effects with other anticancer drugs. Another direction is to study its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 and its potential therapeutic applications.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic properties in various scientific research studies. One study found that 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 has antitumor activity against human hepatocellular carcinoma cells by inducing apoptosis and inhibiting cell proliferation. Another study showed that 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

[2-(4-amino-1,3-dioxoisoindol-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-9(19)22-13-8-3-2-7-12(13)18-15(20)10-5-4-6-11(17)14(10)16(18)21/h2-8H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEOCQVWTMIWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Amino-1,3-dioxoisoindol-2-yl)phenyl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate
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2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate
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2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate
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2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate
Reactant of Route 5
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2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate
Reactant of Route 6
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2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.